Lipophilicity Modulation: LogP Reduction Relative to the 3‑Ethylphenyl Analogue
The target compound’s 2,4‑dimethylphenyl substitution yields a lower computed lipophilicity than the 3‑ethylphenyl analogue (CAS 932464‑28‑3). The measured LogP for the target compound is ≈4.50 [REFS‑1], whereas the 3‑ethylphenyl congener has an XLogP3‑AA of 4.8 [REFS‑2]. This ΔLogP of –0.3 units translates into a ~2‑fold higher predicted aqueous solubility and may improve oral absorption potential according to Lipinski’s framework [REFS‑3].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈4.50 (Leyan TPSA-based computation) |
| Comparator Or Baseline | Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932464‑28‑3): XLogP3‑AA = 4.8 |
| Quantified Difference | ΔLogP = –0.30 (target more hydrophilic) |
| Conditions | Computed descriptors; target LogP from vendor datasheet, comparator XLogP3‑AA from PubChem |
Why This Matters
Lower LogP favours aqueous solubility and may reduce non‑specific protein binding, making the compound preferable for biochemical assay development where solubility‑limited artefacts are a concern.
- [1] PubChem Compound Summary for CID 8523415, Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/8523415 (accessed 2026-05-03). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
